10-(2-Cyanoethyl)phenothiazine
Overview
Description
10-(2-Cyanoethyl)phenothiazine is a derivative of phenothiazine, a tricyclic compound with a diverse range of applications, particularly in psychiatry as tranquilizers and neuroleptics . The molecule is characterized by its unique structure, which allows for various chemical reactions and interactions, making it a valuable compound in chemical analysis and drug design.
Synthesis Analysis
The synthesis of phenothiazine derivatives, including 10-(2-Cyanoethyl)phenothiazine, often involves reactions with various reagents. For instance, the reaction of phenothiazine with dialkoxyphosphoryl or chlorosulfenyl isocyanide dichlorides yields 10-cyanophenothiazine . Additionally, 10-(chloroacetyl)phenothiazine can react with NaNHCN to produce N,N-bis[2'-(10-phenothiazinyl)-2'-oxoethyl]cyanamide, which further reacts to form various derivatives .
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives has been examined using techniques such as X-ray diffraction. For example, the structure of S-methyl-N-diisopropoxythiophosphoryl-(10-phenothiazinyl)isothioformamide, a related compound, was found to have a Z-configuration with a dihedral angle of 125.7° between the benzene rings of the phenothiazine fragment . This structural information is crucial for understanding the reactivity and interactions of the molecule.
Chemical Reactions Analysis
Phenothiazine derivatives undergo various chemical reactions. The addition of dialkyldithiophosphoric acids to the C≡N bond of 10-cyanophenothiazine leads to rearrangement and formation of different products, including 10-[N'-(dialkoxythiophosphoryl)thiocarbamoyl]phenothiazines . These compounds can further decompose or react with alkyl halides to form stable isothioformamides . The reactivity of the C≡N bond and the presence of substituents like the cyanoethyl group play a significant role in these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenothiazine derivatives are influenced by their structure. They exhibit valuable analytical properties due to their ease of oxidation in acidic media and their ability to form well-defined ion-association complexes . The spectral properties, such as UV and fluorescence spectra, are affected by the type of substituents present on the phenothiazine core . These properties are essential for the utilization of phenothiazine derivatives in chemical analysis and as reagents in various analytical methods.
Scientific Research Applications
1. Medicinal Chemistry and Pharmacology
10-(2-Cyanoethyl)phenothiazine derivatives are significant in medicinal chemistry, exhibiting a variety of pharmacological activities. These activities include antibacterial, antiviral, anti-inflammatory, and anticancer properties. Phenothiazine derivatives, particularly those modified at the 2 and 10 positions, have been used in psychiatry as tranquilizers and neuroleptics. They have also shown promise in treatments for conditions like Alzheimer’s and Creutzfeldt-Jakob diseases due to their unique biological and chemical properties (Sinha, Pandeya, Verma, & Yadav, 2011); (Pluta, Morak-Młodawska, & Jeleń, 2009); (Wu et al., 2016).
2. Photovoltaic Applications
Phenothiazine compounds are used in dye-sensitized solar cells (DSSCs), where they serve as sensitizers. Their strong electron-donating nature and unique molecular structure enable efficient light harvesting and electron injection, contributing to the development of effective photovoltaic devices (Buene, Hagfeldt, & Hoff, 2019); (Huang, Meier, & Cao, 2016).
3. Battery Technology
Phenothiazine derivatives are explored as redox shuttle additives in lithium-ion batteries. They offer protection against overcharge and overdischarge, contributing to the battery's stability and safety (Buhrmester, Moshurchak, Wang, & Dahn, 2006).
4. Antioxidant and Antimicrobial Properties
Phenothiazine derivatives have demonstrated antioxidant and antimicrobial properties. They are effective in applications ranging from material science to biochemistry, acting as markers for proteins and DNA, and showing potential in therapies for infections (Narule, Gaidhane, & Gaidhane, 2015).
5. Nanotechnology and Catalysis
Phenothiazines are used in nanotechnology and catalysis due to their photochemical properties. They can be applied in the synthesis of nanoparticles and in light-harvesting for energy applications, showcasing versatility in different fields (Santos et al., 2020).
6. Sensor Applications
The unique photochemical and electronic properties of phenothiazine derivatives make them suitable for sensor applications. They have been used in the development of fluorescence 'turn-on' indicators, which have potential in organic synthesis and environmental monitoring (Garg & Ling, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-phenothiazin-10-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDIIBWHOHWIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281406 | |
Record name | 10-(2-Cyanoethyl)phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(2-Cyanoethyl)phenothiazine | |
CAS RN |
1698-80-2 | |
Record name | Phenothiazine-10-propionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenothiazine-10-propionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-(2-Cyanoethyl)phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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